

NADPH tetrasodium salt chemical structure and properties

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Compound of Interest

Compound Name: NADPH tetrasodium salt

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An In-depth Technical Guide to NADPH Tetrasodium Salt

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of β -Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (**NADPH tetrasodium salt**). It is intended for researchers, scientists, and drug development professionals who utilize this critical coenzyme in their work.

Chemical Structure and Identification

NADPH is a ubiquitous coenzyme that functions as an electron donor in a multitude of reductive biosynthetic and detoxification reactions.[1] The tetrasodium salt is the common commercially available form, offering improved stability and solubility in aqueous solutions.

The structure of NADPH consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base, while the other contains a nicotinamide ring, which is the reactive site for redox reactions. The key distinction from its counterpart, NADH, is the presence of an additional phosphate group on the 2' position of the ribose sugar attached to the adenine base.

IUPAC Name: tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate[2]



Chemical Identifiers:

Identifier	Value	
CAS Number	2646-71-1[1][3][4][5]	
Molecular Formula	C21H26N7O17P3Na4[1][3][4]	
Molecular Weight	833.35 g/mol [1][2][3]	

| Synonyms | β -NADPH, β -Nicotinamide adenine dinucleotide phosphate, reduced form, tetrasodium salt[1][6] |

Physicochemical and Spectral Properties

The physical and spectral characteristics of **NADPH tetrasodium salt** are crucial for its handling, storage, and quantification.

Physicochemical Properties

Property	Value/Description	
Appearance	White to slightly yellowish amorphous powder. [4]	
Solubility	Soluble in water (up to 50 mg/mL), and methanol.[7][8] Insoluble in DMSO and Ethanol. [9]	
Storage Conditions	Store desiccated at -20°C, protected from light. [7][10]	
Stability	Stable in alkaline solutions (pH 8-10) but labile in acidic conditions.[11][12] Stock solutions are stable for up to 2 months at -20°C.[6] Phosphate and acetate buffers can accelerate degradation. [12]	
Hygroscopicity	Hygroscopic.[6]	



Spectral Properties

NADPH exhibits a characteristic UV absorbance peak at 340 nm in its reduced form, which is absent in its oxidized form (NADP+). This property is the cornerstone of its spectrophotometric quantification.[13]

Spectral Property	Wavelength (nm)	Molar Extinction Coefficient (ε) (L·mol ⁻¹ ·cm ⁻¹)
Primary Absorbance Maximum	340	6.22 x 10 ³ - 6.3 x 10 ³ [14][15] [16][17]
Secondary Absorbance Maximum	260	~15.0 x 10 ³ - 18.0 x 10 ³ [4][8]

The ratio of absorbance at 260 nm to 340 nm can be an indicator of the purity of an NADPH solution, with a ratio of approximately 2.6 suggesting a high-purity, fully reduced sample.[17]

Biological Role and Applications

NADPH is a fundamental molecule in cellular metabolism, serving as the primary reducing equivalent in anabolic processes and antioxidant defense systems.

Key Biological Roles:

- Reductive Biosynthesis: Donates electrons for the synthesis of fatty acids, steroids, and nucleic acids.[9]
- Antioxidant Defense: It is the essential cofactor for glutathione reductase, which maintains a high level of reduced glutathione, a critical antioxidant.
- Detoxification: Utilized by cytochrome P450 monooxygenases for the metabolism and detoxification of xenobiotics.
- Photosynthesis: In photosynthetic organisms, NADPH is generated during the lightdependent reactions and used to reduce CO₂ in the Calvin cycle.

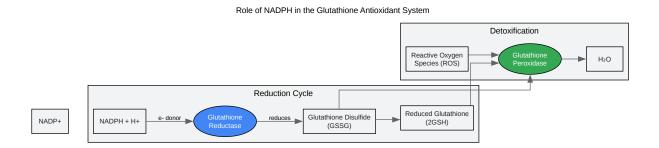


 Phagocytosis: NADPH oxidase in phagocytic cells uses NADPH to produce superoxide anions to destroy pathogens.[14]

Common Research Applications:

- Cofactor in a wide range of enzymatic assays, particularly for dehydrogenases and reductases.[1]
- Substrate in studies of metabolic pathways and enzyme kinetics.
- Evaluation of metabolic stability of drug candidates in microsomal assays.
- Component in cell-based assays to study oxidative stress and antioxidant pathways.

Below is a diagram illustrating the central role of NADPH in the antioxidant glutathione system.



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Role of NADPH in the Glutathione Antioxidant System.

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation and quantification of NADPH solutions.



Preparation of a Stock Solution

Due to its hygroscopicity and susceptibility to degradation, **NADPH tetrasodium salt** should be handled carefully.

Methodology:

- Allow the container of NADPH tetrasodium salt to equilibrate to room temperature before
 opening to prevent condensation.
- · Weigh the desired amount of powder quickly.
- Dissolve the powder in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) to the desired concentration. Avoid using phosphate buffers if long-term stability is required.[12]
- Determine the precise concentration of the stock solution spectrophotometrically (see Protocol 4.2).
- Aliquot the stock solution into small volumes and store at -20°C for up to two months.[6]
 Avoid repeated freeze-thaw cycles.[8]

Spectrophotometric Quantification of NADPH

This protocol determines the concentration of functional NADPH in a solution using the Beer-Lambert law.

Methodology:

- Instrument Setup: Turn on a UV-Vis spectrophotometer and allow it to warm up. Set the wavelength to 340 nm.
- Blanking: Fill a quartz cuvette with the same buffer used to dissolve the NADPH. Place it in the spectrophotometer and zero the absorbance.
- Sample Preparation: Prepare a dilution of your NADPH stock solution in the buffer to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 1.0).



- Measurement: Replace the blank cuvette with the cuvette containing the diluted NADPH sample. Record the absorbance at 340 nm (A₃₄₀).
- Calculation: Calculate the NADPH concentration using the Beer-Lambert law:
 - Concentration (mol/L) = A_{340} / ($\epsilon \times I$)
 - Where:
 - A₃₄₀ is the measured absorbance at 340 nm.
 - ε is the molar extinction coefficient (6220 L·mol⁻¹·cm⁻¹).[14]
 - I is the path length of the cuvette (typically 1 cm).
- Remember to account for the dilution factor to determine the concentration of the original stock solution.

The following diagram outlines the workflow for preparing and quantifying an NADPH solution.



Start Weigh NADPH Tetrasodium Salt Dissolve in Alkaline Buffer (e.g., Tris-HCl, pH 8.0) Prepare Dilution for Measurement Measure Absorbance at 340 nm Calculate Concentration (Beer-Lambert Law) Aliquot Stock Solution Store at -20°C

Workflow for NADPH Solution Preparation and Quantification

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End

Workflow for NADPH solution preparation and quantification.



Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying NADPH from its potential impurities, such as NADP+ and other degradation products.

Methodology (General Reverse-Phase Protocol):

- · Mobile Phase Preparation:
 - Buffer A: Prepare an aqueous buffer, such as 100 mM potassium phosphate, pH 6.0.
 - Buffer B: Acetonitrile or Methanol.
 - Filter and degas both mobile phases before use.
- Column: A C18 reverse-phase column is commonly used.
- Sample Preparation: Dissolve a small, accurately weighed amount of NADPH tetrasodium salt in Buffer A.
- HPLC Conditions:
 - Flow Rate: Typically 0.5 1.5 mL/min.
 - Detection: UV detector set to 340 nm (for NADPH) and 260 nm (for both NADPH and NADP+).
 - Gradient: A typical gradient might start with a low percentage of Buffer B, increasing linearly over time to elute more hydrophobic compounds.
- Analysis: Inject the sample. The purity is determined by calculating the area percentage of the NADPH peak relative to the total area of all peaks detected.

Conclusion

NADPH tetrasodium salt is an indispensable tool in life science research and drug development. A thorough understanding of its chemical and physical properties, coupled with



meticulous handling and quantification, is essential for generating reliable and reproducible data. This guide provides the core technical information required to effectively utilize this vital coenzyme.

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